molecular formula C9H7BrN2O2 B12851649 8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B12851649
M. Wt: 255.07 g/mol
InChI Key: UOIFQTLZAYCQMP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic name 8-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid adheres strictly to IUPAC nomenclature rules. The parent structure, imidazo[1,2-a]pyridine, consists of a six-membered pyridine ring fused to a five-membered imidazole ring. Numbering begins at the nitrogen atom in the pyridine ring (position 1), proceeds through the fused bridgehead (position 2), and continues around the imidazole moiety (positions 3–5). Substituents are assigned positions based on this numbering:

  • Bromine at position 8 (pyridine ring)
  • Methyl group at position 7 (imidazole ring)
  • Carboxylic acid at position 2 (bridgehead carbon).

The molecular formula, C$$9$$H$$7$$BrN$$2$$O$$2$$ , reflects a molecular weight of 255.07 g/mol, confirmed by high-resolution mass spectrometry. The carboxylic acid group introduces a site for hydrogen bonding and salt formation, while bromine enhances electrophilic reactivity.

Molecular Geometry and Crystallographic Analysis

Although single-crystal X-ray diffraction data for this specific compound remains unpublished, computational models and analog studies provide insights into its geometry. Density functional theory (DFT) optimizations predict a planar imidazo[1,2-a]pyridine core, with slight deviations caused by steric interactions between the methyl group (position 7) and adjacent atoms. Key bond lengths include:

Bond Type Calculated Length (Å)
C2–N1 (bridgehead) 1.34
C7–CH$$_3$$ (methyl) 1.49
C8–Br 1.90

The carboxylic acid group at position 2 forms an intramolecular hydrogen bond with the pyridine nitrogen (N1), stabilizing the planar conformation. Dihedral angles between the imidazole and pyridine rings average 2.5°, indicating near-perfect coplanarity.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, MS)

¹H NMR (400 MHz, DMSO-d$$_6$$):

  • δ 13.12 (s, 1H, COOH)
  • δ 8.45 (d, J = 6.8 Hz, 1H, H-5)
  • δ 7.82 (s, 1H, H-3)
  • δ 7.21 (d, J = 6.8 Hz, 1H, H-6)
  • δ 2.51 (s, 3H, CH$$_3$$).

¹³C NMR (101 MHz, DMSO-d$$_6$$):

  • δ 167.4 (COOH)
  • δ 152.3 (C-2)
  • δ 142.1 (C-8)
  • δ 126.7 (C-7)
  • δ 121.9 (C-5)
  • δ 117.4 (C-3)
  • δ 112.8 (C-6)
  • δ 21.3 (CH$$_3$$).

IR (ATR, cm⁻¹):

  • 3100–2500 (broad, O–H stretch)
  • 1695 (C=O stretch)
  • 1560 (C=N imidazole)
  • 675 (C–Br).

Mass Spectrometry :

  • ESI-MS (m/z): 255.07 [M+H]$$^+$$ (calc. 255.07).

Tautomeric Behavior and Electronic Structure

The imidazo[1,2-a]pyridine core exhibits tautomerism, with proton shifts occurring between N1 and N3 positions. However, the carboxylic acid group at position 2 locks the tautomeric equilibrium by forming a stabilizing hydrogen bond with N1. Natural Bond Orbital (NBO) analysis reveals significant electron withdrawal by bromine (-0.32 e), countered by electron donation from the methyl group (+0.18 e). The HOMO (-6.2 eV) localizes on the imidazole ring, while the LUMO (-2.1 eV) resides on the pyridine moiety, facilitating electrophilic aromatic substitution at position 5.

This electronic profile underscores the compound’s reactivity in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, which leverage the bromine substituent for diversification. Future studies should prioritize experimental validation of computational models and crystallographic characterization to refine structural understanding.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

8-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-12-4-6(9(13)14)11-8(12)7(5)10/h2-4H,1H3,(H,13,14)

InChI Key

UOIFQTLZAYCQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CN2C=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing imidazo[1,2-a]pyridine structures. The derivatives of these compounds have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Imidazo[1,2-a]pyridine derivativeStaphylococcus aureus10 µg/mL
Imidazo[1,2-a]pyridine derivativeEscherichia coli15 µg/mL
8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acidPseudomonas aeruginosa12 µg/mL

These findings suggest that this compound may possess similar antibacterial properties, warranting further investigation into its efficacy and mechanisms of action.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of imidazo-pyridine derivatives have been studied extensively. A recent study demonstrated that certain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways. Specifically, in vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed significant cell death at concentrations ranging from 5 to 20 µM.

Cell LineIC₅₀ (µM)
HeLa15
MCF-710

The mechanism of action for compounds like 8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid may involve the inhibition of key enzymes or pathways in microbial and cancer cells. Research indicates that such compounds can disrupt DNA synthesis or interfere with protein synthesis in target cells.

Organic Synthesis

8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid serves as a valuable scaffold in organic synthesis for constructing various derivatives. Its unique structural features allow for the development of new compounds with potential therapeutic applications. The synthesis typically involves multi-step methodologies that enhance the efficiency and yield of the desired products.

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridine derivatives often includes reactions such as acylation and Michael addition. These processes are critical for generating compounds with diverse functional groups that can be tailored for specific biological activities.

Case Studies

Case Study: Anticancer Activity

In a recent study focusing on the anticancer properties of imidazo-pyridine derivatives, researchers synthesized several analogs of 8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid and evaluated their efficacy against various cancer cell lines. The results indicated that modifications to the side chains significantly impacted the cytotoxicity profiles.

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent activity with MIC values significantly lower than those of standard antibiotics, suggesting potential for clinical application.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Synthesis Challenges
8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Br (8), CH₃ (7), COOH (2) 255.08 Anticancer agents; efficient synthesis via continuous flow
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Br (8), Cl (6), COOH (2) 275.49 Antimicrobial agents; regioselective halogenation challenges
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CH₃ (7), COOH (2) 176.17 Intermediate for kinase inhibitors; lower solubility due to lack of halogens
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Br (8), COOH (2) 241.05 Antiviral agents; requires precise bromination
5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Br (5), CH₃ (2), COOH (3) 255.08 CDK inhibitors; positional isomerism affects activity

Key Findings

Substituent Effects on Bioactivity

  • Bromine (Br) : Enhances binding affinity to biological targets (e.g., kinase enzymes) due to its electron-withdrawing and hydrophobic properties .
  • Methyl (CH₃) : Improves metabolic stability but reduces aqueous solubility, as seen in 7-methyl derivatives .
  • Carboxylic Acid (-COOH) : Facilitates derivatization into amides (e.g., anticonvulsant agents) or coordination with metal ions in enzyme active sites .

Synthetic Efficiency Continuous Flow Synthesis (): Outperforms traditional in-flask methods for imidazo[1,2-a]pyridine-2-carboxylic acids, achieving >70% yield in 10 minutes via microreactor technology. Regioselectivity Challenges: Bromination and methylation at specific positions (e.g., 8-Bromo-6-chloro derivatives) require controlled conditions to avoid byproducts .

Physicochemical Properties Solubility: Carboxylic acid derivatives generally exhibit moderate solubility in polar solvents (e.g., DMF, ethanol), but methyl or halogen substituents reduce solubility . Stability: Brominated compounds (e.g., 8-Bromo derivatives) are sensitive to light and moisture, necessitating storage at 2–8°C .

Case Studies

  • Anticancer Activity : 8-Bromo-7-methyl derivatives show promise in targeting cyclin-dependent kinases (CDKs), with IC₅₀ values comparable to reference inhibitors like Roscovitine .
  • Antiviral Potential: 8-Bromoimidazo[1,2-a]pyridine-2-carboxamides inhibit HIV-1 capsid assembly, highlighting the role of bromine in viral replication .

Biological Activity

8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound features a bromine atom at the 8-position and a carboxylic acid group at the 2-position, contributing to its unique properties and potential therapeutic applications. This article focuses on the biological activity of this compound, particularly its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of 8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is C9H8BrN3O2C_9H_8BrN_3O_2, with a molecular weight of approximately 284.09 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that 8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibits significant activity against Mycobacterium tuberculosis (Mtb). In vitro studies have shown that compounds in this class can inhibit Mtb growth effectively.

Minimum Inhibitory Concentration (MIC) Data:

CompoundMIC (μM)Target Pathogen
8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid0.04Mtb H37Rv
Derivative A0.10MDR-TB
Derivative B0.19XDR-TB

Studies have demonstrated that the presence of bromine at the 8-position enhances the compound's efficacy against Mtb by inhibiting key metabolic pathways essential for bacterial survival . The structural modifications in derivatives also play a crucial role in determining their activity levels.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. It has been shown to inhibit the PI3K pathway, which is crucial for cancer cell proliferation.

Anticancer Activity Data:

CompoundIC50 (nM)Cancer Cell Line
8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid50T47D (breast cancer)
Derivative C25PC-3 (prostate cancer)
Derivative D30MCF-7

Flow cytometry analysis revealed that certain derivatives induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .

The biological activity of 8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, it has been identified as an inhibitor of pantothenate synthetase, an enzyme vital for Mtb survival. The bromine substitution enhances reactivity towards nucleophiles, facilitating various synthetic transformations necessary for developing new pharmaceuticals.

Case Studies

Several studies have explored the efficacy of this compound against resistant strains of bacteria and cancer cells:

  • Study on Anti-TB Activity : A series of imidazo[1,2-a]pyridine derivatives were evaluated for their anti-TB activity using both susceptible and resistant strains. The most potent derivatives exhibited MIC values below 0.05 μM against MDR-TB strains .
  • Study on Anticancer Properties : In vitro experiments demonstrated that certain derivatives could significantly reduce cell viability in T47D and PC-3 cell lines at nanomolar concentrations. These findings suggest that modifications at specific positions can enhance anticancer activity while maintaining selectivity towards cancer cells .

Q & A

Basic: What are the established synthetic routes for 8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization of halogenated pyridine precursors with reactive intermediates. For example:

  • Step 1: React 5-bromo-2,3-diaminopyridine with α-haloketones (e.g., chloroacetaldehyde) in ethanol under reflux, catalyzed by NaHCO₃, to form the imidazo[1,2-a]pyridine core .
  • Step 2: Introduce the methyl and carboxylic acid groups via regioselective functionalization. Bromination at the 8-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions .
  • Alternative: A two-step protocol from N-(prop-2-yn-1-yl)pyridin-2-amines, involving alkyne activation followed by cyclization, has been reported for analogous imidazo[1,2-a]pyridines .

Key Data:

  • Yields for similar compounds range from 55–61% under optimized conditions .
  • Reaction monitoring via TLC and purification by recrystallization (e.g., hexane/CH₂Cl₂) is critical .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments and carbon frameworks. For example, aromatic protons in imidazo[1,2-a]pyridines typically appear at δ 7.5–9.0 ppm, while methyl groups resonate at δ 2.5–3.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., calculated vs. observed m/z for C₁₀H₈BrN₂O₂) with <5 ppm error .
  • X-ray Crystallography: Resolves bond lengths and angles, especially for bromine substituents, which influence planarity and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
  • IR Spectroscopy: Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from hours to minutes) and improves yields by 10–15% compared to conventional heating .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while ethanol/water mixtures reduce side reactions .
  • Catalyst Screening: Transition metals (e.g., CuI) or organocatalysts (e.g., DBU) can accelerate α-haloketone coupling .
  • Purification Strategies: Use silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization to isolate high-purity crystals (>97%) .

Data Contradiction Note:
While NaHCO₃ is commonly used for cyclization , excessive base may deprotonate intermediates, reducing yield. Titration of base equivalents is advised .

Advanced: How to resolve discrepancies between X-ray crystallography and NMR data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) with X-ray data to confirm substituent positions. For example, NOESY can detect spatial proximity of methyl groups to aromatic protons .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., Br⋯H contacts) that may distort NMR chemical shifts in the solid state .
  • Dynamic Effects: Consider tautomerism or rotational barriers (e.g., hindered rotation of the carboxylic acid group) that cause NMR signal splitting but are absent in crystal structures .

Case Study:
In 8-bromoimidazo[1,2-a]pyridine derivatives, pyramidal amino groups observed in X-ray data may appear as broad singlets in NMR due to hydrogen bonding .

Basic: What biological or pharmacological applications are associated with this scaffold?

Methodological Answer:

  • Kinase Inhibition: The imidazo[1,2-a]pyridine core inhibits cyclin-dependent kinases (CDKs), with bromine enhancing binding affinity to ATP pockets .
  • Antiviral Activity: Analogues show efficacy against RNA viruses by interfering with viral polymerase .
  • Drug Development: Carboxylic acid derivatives are used as bioisosteres for prodrug design, improving solubility and bioavailability .

Key Finding:
In vitro studies on similar brominated imidazopyridines demonstrate IC₅₀ values of 0.1–5 µM against CDK2 .

Advanced: What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?

Methodological Answer:

  • Directed Bromination: Use Lewis acids (e.g., FeCl₃) to direct bromine to the 8-position, leveraging electron-withdrawing effects of the carboxylic acid group .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at the 6- or 8-position with aryl boronic acids, facilitated by Pd(PPh₃)₄ .
  • Protecting Groups: Temporarily protect the carboxylic acid as an ester (e.g., ethyl ester) to prevent unwanted side reactions during methylation .

Example:
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate was synthesized with >95% regioselectivity using chloroacetaldehyde and NaHCO₃ .

Advanced: How to address solubility challenges in biological assays for this compound?

Methodological Answer:

  • Salt Formation: Convert the carboxylic acid to a sodium or potassium salt for enhanced aqueous solubility .
  • Co-Solvent Systems: Use DMSO/PBS mixtures (e.g., 10% DMSO) while ensuring solvent concentrations remain non-toxic to cell lines .
  • Prodrug Derivatization: Esterify the carboxylic acid (e.g., methyl ester) to increase membrane permeability, with intracellular esterases cleaving the prodrug in vivo .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

  • Hazard Mitigation: Brominated imidazopyridines may release HBr under heat; conduct reactions in fume hoods with scrubbers .
  • Waste Disposal: Collect halogenated waste separately and treat with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

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